

Application Note: Enzymatic Hydrolysis for the Analysis of MCPD and Glycidyl Esters

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Compound of Interest

Compound Name: Chloropropanol

Cat. No.: B1252657

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Introduction

Monochloropropanediol (MCPD) esters and glycidyl esters (GEs) are process-induced chemical contaminants found in refined edible oils and fats, as well as food products containing them.[1][2][3] These compounds are formed during the high-temperature refining processes of oils and fats.[3][4] Due to the potential health risks associated with free 3-MCPD and glycidol, which can be released from their esterified forms in the body through lipase-catalyzed hydrolysis, accurate and reliable analytical methods for their quantification are crucial for food safety and quality control.[2][5]

This application note details an indirect analytical method for the simultaneous determination of 2-MCPD, 3-MCPD, and glycidyl esters in edible oils and fats. The method is based on the enzymatic hydrolysis of the esters to their free forms, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).[5][6] Enzymatic hydrolysis offers a milder and potentially more specific alternative to chemical hydrolysis methods, which can sometimes lead to the formation of artifacts.[5]

Principle of the Method

The indirect analysis of MCPD and glycidyl esters involves three main steps:

- **Enzymatic Hydrolysis:** The fatty acid esters of 2-MCPD, 3-MCPD, and glycidol are hydrolyzed by a lipase enzyme to release the free analytes (2-MCPD, 3-MCPD, and glycidol).[5][6]

- Derivatization: The free MCPD and glycidol (often converted to a more stable derivative like 3-monobromo-1,2-propanediol, 3-MBPD) are derivatized to make them volatile and suitable for GC analysis.[\[5\]](#)[\[7\]](#) Phenylboronic acid (PBA) is a common derivatizing agent.[\[5\]](#)[\[7\]](#)[\[8\]](#)
- GC-MS Analysis: The derivatized analytes are separated and quantified by gas chromatography-mass spectrometry.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

Materials and Reagents

- Enzyme: Lipase from *Candida rugosa* (or *Candida cylindracea*) or *Burkholderia cepacia* for oils rich in polyunsaturated fatty acids (PUFAs).[\[10\]](#)[\[11\]](#)
- Standards: 2-MCPD, 3-MCPD, glycidol, and their corresponding deuterated internal standards (e.g., 3-MCPD-d5).
- Derivatizing Agent: Phenylboronic acid (PBA) solution.[\[5\]](#)
- Solvents: Hexane, diethyl ether, tert-butyl methyl ether (TBME), isooctane (all GC grade).[\[12\]](#)[\[13\]](#)
- Other Reagents: Sodium bromide (NaBr), anhydrous sodium sulfate.[\[7\]](#)[\[12\]](#)
- Sample: Edible oil or fat sample.

Instrumentation

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Vortex mixer.
- Centrifuge.
- Thermostatic water bath or incubator.
- Nitrogen evaporator.

Detailed Protocol for Enzymatic Hydrolysis and Sample Preparation

This protocol is a generalized procedure based on common practices.[\[5\]](#)[\[11\]](#) Optimization may be required for specific matrices.

- Sample Preparation:
 - Weigh approximately 100 mg of the oil sample into a centrifuge tube.
 - Add the internal standard solution (e.g., 3-MCPD-d5 ester).
 - Add a suitable buffer to maintain the optimal pH for the enzyme (typically around pH 7).
- Enzymatic Hydrolysis:
 - Prepare a solution of the lipase enzyme (*Candida rugosa*) in buffer.
 - Add the enzyme solution to the sample tube. A typical amount is 100 mg of lipase for a 2 g oil sample, but this may need optimization.[\[5\]](#)
 - Incubate the mixture at room temperature (or a controlled temperature, e.g., 37°C) with shaking for 30 minutes to 1 hour to ensure complete hydrolysis.[\[5\]](#)[\[11\]](#)[\[14\]](#)
- Extraction and Derivatization:
 - After hydrolysis, stop the reaction (e.g., by adding an acidic solution).
 - For the analysis of glycidyl esters, glycidol is often converted to a more stable brominated derivative like 3-MBPD by adding sodium bromide.[\[7\]](#)[\[11\]](#)
 - Extract the aqueous layer containing the free analytes with a suitable organic solvent like diethyl ether.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen.
 - Add the derivatizing agent (e.g., saturated PBA solution in diethyl ether) to the dried residue and incubate to form the PBA derivatives.[\[5\]](#)

- Evaporate the derivatization solvent and reconstitute the residue in a known volume of a GC-compatible solvent such as isooctane.[12]
- GC-MS Analysis:
 - Inject an aliquot of the final sample solution into the GC-MS system.
 - Separate the analytes on a suitable capillary column.
 - Detect and quantify the analytes using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. [5][12]

Data Presentation

The performance of the enzymatic hydrolysis method for the analysis of MCPD and glycidyl esters can be evaluated through various validation parameters. The following tables summarize typical quantitative data obtained from method validation studies.

Table 1: Method Validation Parameters for Glycidol and 3-MCPD Analysis[5][15]

Parameter	Glycidol	3-MCPD
Linearity (R^2)	> 0.99	> 0.99
LOD (mg/kg)	0.02	0.01
LOQ (mg/kg)	0.1	-
Repeatability (RSDr %)	5.4 - 7.2	3.6 - 3.7
Recovery (%)	-	101 - 103

Table 2: Recovery of 3-MCPD from Spiked Oil Samples Using *Candida rugosa* Lipase[5]

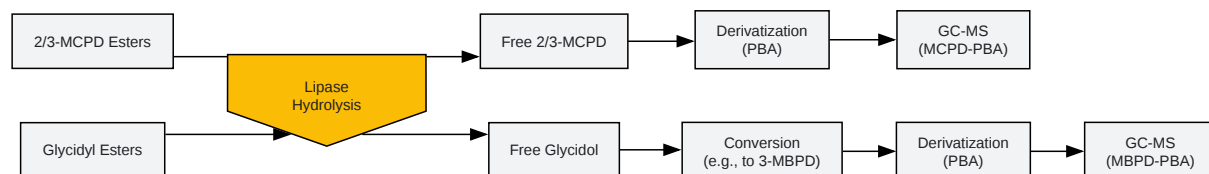
Spiked Compound	Amount of Oil	Recovery of 3-MCPD (%)
3-MCPD-PP (diester)	10 g	6.64 ± 0.74
3-MCPD-2-P (monoester)	10 g	31.9 ± 1.2
3-MCPD-1-P (monoester)	10 g	80.1 ± 1.1
3-MCPD-PP (diester)	2 g	84.2 ± 6.7

Table 3: Reproducibility of the Enzymatic Method in an Inter-laboratory Study[11]

Analyte	Spiked Level (mg/kg)	Reproducibility (RSDR %)
3-MCPD	Varies	4.4
2-MCPD	Varies	11.2
Glycidol	Varies	6.6

Visualizations

Experimental Workflow



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